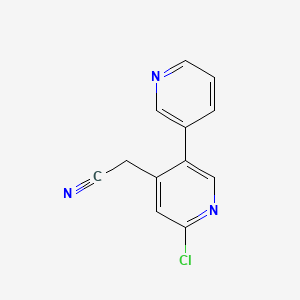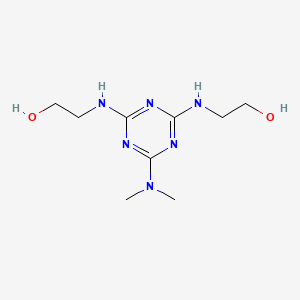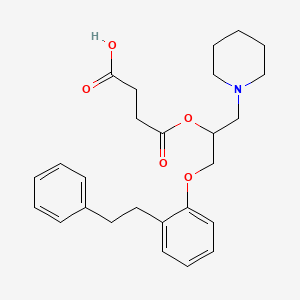
9,10-Anthracenedione, 2,3-dimethoxy-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 2,3-dimethoxy-6-methyl-: is an organic compound belonging to the anthraquinone family. It is characterized by the presence of two methoxy groups and a methyl group attached to the anthracenedione core. This compound is known for its vibrant yellow crystalline appearance and is used in various scientific and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2,3-dimethoxy-6-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with anthracene derivatives, which are subjected to various chemical reactions to introduce the methoxy and methyl groups.
Methylation: The methyl group is introduced via Friedel-Crafts alkylation, using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Oxidation: The final step involves the oxidation of the anthracene derivative to form the anthracenedione structure.
Industrial Production Methods
Industrial production of 9,10-Anthracenedione, 2,3-dimethoxy-6-methyl- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the methoxylation and methylation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione, 2,3-dimethoxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the anthracenedione structure to anthracene derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted anthraquinones and anthracene derivatives, which have applications in dye synthesis, pharmaceuticals, and organic electronics .
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 2,3-dimethoxy-6-methyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 2,3-dimethoxy-6-methyl- involves its interaction with various molecular targets and pathways:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which is a mechanism of its anticancer activity.
Enzyme Inhibition: It can inhibit enzymes involved in cellular respiration and energy production, leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, causing oxidative stress and damage to cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenedione, 2-methyl-: Similar structure but lacks the methoxy groups.
9,10-Anthracenedione, 2,3-dimethoxy-: Similar structure but lacks the methyl group.
1,6-Dihydroxy-2-hydroxymethyl-5-methoxy-9,10-anthracenedione: Contains additional hydroxyl groups and a hydroxymethyl group.
Uniqueness
9,10-Anthracenedione, 2,3-dimethoxy-6-methyl- is unique due to the presence of both methoxy and methyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in the synthesis of dyes and pigments, as well as in medicinal chemistry for developing anticancer agents .
Eigenschaften
CAS-Nummer |
105706-01-2 |
|---|---|
Molekularformel |
C17H14O4 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
2,3-dimethoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O4/c1-9-4-5-10-11(6-9)17(19)13-8-15(21-3)14(20-2)7-12(13)16(10)18/h4-8H,1-3H3 |
InChI-Schlüssel |
GNOSWHOGNRQXKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=O)C3=CC(=C(C=C3C2=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13127891.png)



![4-Bromo-3-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13127910.png)

![8-Chloro-2,6-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13127932.png)




![1'-Benzyl-4-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127958.png)
